molecular formula C21H42O4 B134734 1-Stearoyl-sn-glycerol CAS No. 22610-61-3

1-Stearoyl-sn-glycerol

Cat. No. B134734
CAS RN: 22610-61-3
M. Wt: 358.6 g/mol
InChI Key: VBICKXHEKHSIBG-FQEVSTJZSA-N
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Description

1-Stearoyl-sn-glycerol, also known as a diacylglycerol (DAG), is a lipid molecule that plays a significant role in various biological processes, including metabolism, signal transduction, and protein kinase activation. Diacylglycerols typically consist of two fatty acid chains attached to a glycerol backbone. In the case of 1-stearoyl-sn-glycerol, one of these fatty acid chains is saturated (stearic acid), while the other can be unsaturated, as seen in 1-stearoyl-2-oleoyl-sn-glycerol (sn-SODG) .

Synthesis Analysis

The synthesis of specific diacylglycerol molecules, such as 2-O-arachidonoyl-1-O-stearoyl-sn-glycerol, has been demonstrated using enzymatic methods. For instance, this particular DAG can be produced from its phosphocholine precursor using phospholipase C at an interface of hexane and phosphate buffer, yielding a high radiochemical purity of over 99% . This method showcases the potential for creating various diacylglycerol analogs with precise fatty acid compositions for research and industrial applications.

Molecular Structure Analysis

The molecular structure of diacylglycerols like 1-stearoyl-sn-glycerol is characterized by the presence of two fatty acid chains that can exhibit different degrees of saturation. This structural aspect can lead to difficulties in chain packing, resulting in polymorphism, as observed in sn-SODG. The polymorphic forms include several phases with distinct transition temperatures and enthalpies, indicating the complexity of the molecular interactions and packing arrangements .

Chemical Reactions Analysis

Diacylglycerols are involved in various chemical reactions within biological systems. For example, the hydrolysis of 2-O-arachidonoyl-1-O-stearoyl-sn-glycerol by lipoprotein lipase produces 2-O-arachidonoylglycerol (2-AG), an endogenous cannabinoid receptor-signaling molecule. This reaction highlights the role of diacylglycerols as precursors in the biosynthesis of signaling lipids .

Physical and Chemical Properties Analysis

The physical and chemical properties of diacylglycerols are influenced by the fatty acid composition and the degree of hydration. For instance, sn-SODG exhibits different phases in both dry and hydrated states, with hydration appearing to stabilize the interactions between the fatty acid chains. The presence of water molecules can lead to the formation of bilayers with hexagonal or triclinic parallel chain packing . Additionally, the binary phase behavior of diacylglycerols with different fatty acid compositions, such as 1,3-dipalmitoyl-2-stearoyl-sn-glycerol (PSP) and 1,2-dipalmitoyl-3-stearoyl-sn-glycerol (PPS), reveals complex interactions that affect properties like melting and crystallization, solid fat content, hardness, and microstructure .

Scientific Research Applications

Optical Rotation Challenges

Research by Chen et al. (2013) addressed the difficulties in assessing the optical purity of 1 (or 3)-acyl-sn-glycerols like 1-stearoyl-sn-glycerol due to their small specific rotation. This study highlighted the challenges in establishing the identity of new compounds in this category, emphasizing the need for accurate assessment techniques in optical rotation studies (Huijun Chen, Chao-Yuan Chen, P. Gao, & Yikang Wu, 2013).

Di-O-Acyl Glycerol Derivatives

Gaffney and Reese (1997) focused on converting isopropylidene-sn-glycerols into various di-O-acyl glycerol derivatives, including 1-stearoyl-sn-glycerol. Their work contributes to the understanding of how 1-stearoyl-sn-glycerol can be prepared and utilized in different chemical contexts (P. Gaffney & C. Reese, 1997).

Quantitation in Human Basophils

A study by Hubbard et al. (1996) developed an assay method for the quantitation of 1-stearoyl-2-arachidonoyl-sn-3-glycerol in human basophils. This research is significant for understanding the role of diacylglycerol molecular species in signal transduction, showcasing a specific application of 1-stearoyl-sn-glycerol in biological research (W. Hubbard, T. Hundley, A. Oriente, & D. MacGlashan, 1996).

Phase Behavior Studies

Boodhoo, Bouzidi, and Narine (2009) investigated the binary phase behavior of compounds including 1-stearoyl-sn-glycerol. Their study on melting, crystallization, and polymorphism provides insight into the physical properties of these compounds, which is essential for applications in materials science and lipid chemistry (M. Boodhoo, L. Bouzidi, & S. Narine, 2009).

Enzymatic Synthesis

Roosdiana et al. (2020) explored the enzymatic synthesis of stearoyl glycerol, including 1-stearoyl-sn-glycerol. This study determined optimal conditions for the esterification process, contributing to the understanding of how to produce these compounds efficiently for various applications (A. Roosdiana, C. Mahdi, Sutrisno, & Zahza Fatika Rahma, 2020).

Future Directions

The anticancer mechanism of 1-stearoyl-sn-glycero-3-phosphocholine (LPC), one of the lysophosphatidylcholines, was investigated in chronic myelogenous leukemia (CML) K562 cells . This research indicates potential future directions for the use of 1-Stearoyl-sn-glycerol in cancer treatment .

properties

IUPAC Name

[(2S)-2,3-dihydroxypropyl] octadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H42O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h20,22-23H,2-19H2,1H3/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBICKXHEKHSIBG-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H42O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201309576
Record name 1-O-Octadecanoyl-sn-glycerol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201309576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name MG(18:0/0:0/0:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011131
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

1-Stearoyl-sn-glycerol

CAS RN

22610-61-3
Record name 1-O-Octadecanoyl-sn-glycerol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22610-61-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-O-Octadecanoyl-sn-glycerol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201309576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MG(18:0/0:0/0:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011131
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
139
Citations
D Buchnea - Lipids, 1971 - Wiley Online Library
… 1-Stearoyl-sn-glycerol (25.0g, 0.07 mole) was dissolved in 200 ml of a mixture of anhydrous pyridine and anhydrous benzene (1:1 v/v). A solution of 19.5 g (0.07 mole) of pure …
Number of citations: 60 aocs.onlinelibrary.wiley.com
J Oehlenschläger, G Gercken - Lipids, 1978 - Springer
… at O=C-CH 2 ~ 2.25; (CH2) n 6 1.2; CH 3 6 0.9~ If the acyl residue was unsaturated, the protons attached to the double bond(s) occurred at C=CH 6 5-6~ In 1-stearoylsn-glycerol-2,3-…
Number of citations: 13 link.springer.com
S Yoshikawa, S Watanabe, Y Yamamoto, F Kaneko - Molecules, 2020 - mdpi.com
This paper reports the precise analysis of the eutectic mixing behavior of 1,3-distearoyl-2-oleoyl-sn-glycerol (SOS) and trilaurin (LLL), as a typical model case of the mixture of cocoa …
Number of citations: 10 www.mdpi.com
X Yuan, B Chen, JY Zhou, S Liu, G Shi… - Official journal of the …, 2020 - journals.lww.com
… with UC-related depression and anxiety are closely correlated with each other, forming a highly connected and interactive network, centering on Prevotella_9 and 1-stearoyl-sn-glycerol. …
Number of citations: 0 journals.lww.com
CE Burgos, DE Ayer, RA Johnson - The Journal of Organic …, 1987 - ACS Publications
… Titanium-assisted nucleophilic opening of (S)-glycidol (2) with stearic acid gives (S)-(+)-1 -stearoyl-sn-glycerol (3). Silylation of 3 with tert-butyldimethylchlorosilane can be done to …
Number of citations: 116 pubs.acs.org
AN Onyango - Journal of Chemical Research, Synopses, 1999 - pubs.rsc.org
2-(15′-Oxo-5′,8′,11′,13′-eicosatetraenoyl)-1-stearoyl-sn-glycerol(3)phosphocholine (APC-CO) 1 and 2 and 2-(13′-oxo-9′,11′-octadecadienoyl)-1-stearoyl-sn-glycero(3)…
Number of citations: 5 pubs.rsc.org
Y Hashidoko, H Nishizuka, M Tanaka, K Murata… - Scientific reports, 2019 - nature.com
Coralloid roots are specialized tissues of cycads (Cycas revoluta) that are involved in symbioses with nitrogen-fixing Nostoc cyanobacteria. We found that a crude methanolic extract of …
Number of citations: 23 www.nature.com
J Bus, CM Lok, A Groenewegen - Chemistry and Physics of Lipids, 1976 - Elsevier
… and of 2,3-diacetyl-1stearoyl-sn-glycerol are separated well enough, after addition of Eu(hfbc… The monoglycerides we investigated were 1-stearoyl-sn-glycerol, 3-stearoyl-snglycerol and …
Number of citations: 45 www.sciencedirect.com
Y Miki, K HOSAKA, S YAMASHITA… - European Journal of …, 1977 - Wiley Online Library
… The enzyme exhibited essentially the same activities regardless of the kind of the acyl acceptor used, except that 1 -stearoyl-sn-glycerol 3-phosphate and l-arachidonoyl-sn-glyccrol 3-…
Number of citations: 43 febs.onlinelibrary.wiley.com
B Yue, X Zhang, W Li, J Wang, Z Sun, R Niu - Chemosphere, 2020 - Elsevier
… Importantly, nicotinamide, adenosine, 1-Oleoyl-sn-glycero-3-phosphocholine (OGPC), and 1-Stearoyl-sn-glycerol 3-phosphocholine (SGPC) were shared by two models. The …
Number of citations: 9 www.sciencedirect.com

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